molecular formula C11H21NO2 B15318547 Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B15318547
M. Wt: 199.29 g/mol
InChI Key: PTMNKOZAVWIPDQ-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H21NO2. This compound is a derivative of cyclohexane, featuring an amino group and an ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate typically involves the reaction of 4,4-dimethylcyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate
  • Ethyl 1-amino-2,4-dimethylcyclohexane-1-carboxylate

Uniqueness

Ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-4-14-9(13)11(12)7-5-10(2,3)6-8-11/h4-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMNKOZAVWIPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(CC1)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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